molecular formula C22H22N2O2 B5879481 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide

4-(4-morpholinylmethyl)-N-1-naphthylbenzamide

Cat. No. B5879481
M. Wt: 346.4 g/mol
InChI Key: VOJDXQKHCVQWFJ-UHFFFAOYSA-N
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Description

4-(4-morpholinylmethyl)-N-1-naphthylbenzamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBA belongs to the class of benzamide derivatives and has been found to possess anti-inflammatory, anticancer, and antiviral activities.

Mechanism of Action

The mechanism of action of 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide is not fully understood. However, it has been suggested that 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide exerts its therapeutic effects by modulating various signaling pathways in cells. 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has several advantages for lab experiments. It is a relatively small and simple molecule, which makes it easy to synthesize and modify. 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has also been found to be stable under various conditions, which makes it suitable for use in in vitro and in vivo experiments. However, 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the investigation of 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide. One potential direction is the development of 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another potential direction is the investigation of the molecular targets of 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide and the signaling pathways involved in its therapeutic effects. Additionally, 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide could be investigated for its potential use in combination therapy with other drugs for the treatment of various diseases.

Synthesis Methods

4-(4-morpholinylmethyl)-N-1-naphthylbenzamide can be synthesized by reacting 4-(4-morpholinylmethyl)benzoic acid with 1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide.

Scientific Research Applications

4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, 4-(4-morpholinylmethyl)-N-1-naphthylbenzamide has been found to possess antiviral activity against the hepatitis C virus (HCV).

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(23-21-7-3-5-18-4-1-2-6-20(18)21)19-10-8-17(9-11-19)16-24-12-14-26-15-13-24/h1-11H,12-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJDXQKHCVQWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylmethyl)-N-(naphthalen-1-yl)benzamide

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